dl-Laudanosoline hydrobromide

Description

Contextualization within Isoquinoline (B145761) Alkaloid Chemistry

Isoquinoline alkaloids represent a large and diverse group of naturally occurring compounds, with over 2,500 known examples, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. wikipedia.org These alkaloids are all derived from the amino acid tyrosine and are characterized by a core isoquinoline structure. rsc.orgkegg.jp They can be further categorized into various structural types, with benzylisoquinolines and aporphines being among the most common. wikipedia.org

dl-Laudanosoline hydrobromide, with its 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton, falls squarely within the benzylisoquinoline subclass. vulcanchem.com Its structure is characterized by a benzyl (B1604629) group attached to the isoquinoline core, with hydroxyl groups at specific positions. This structural motif is shared by many biologically active alkaloids, including morphine, codeine, and papaverine (B1678415), which are found in the opium poppy. wikipedia.org The biosynthesis of these complex alkaloids often proceeds through a series of intermediates, with laudanosoline (B600547) and its derivatives playing a crucial role. kegg.jpgla.ac.uk The study of this compound, therefore, provides fundamental insights into the broader field of isoquinoline alkaloid chemistry and biosynthesis. rsc.orgnih.gov

Historical Trajectory of dl-Laudanosoline Research

The exploration of isoquinoline alkaloids dates back to the early 20th century, with the pioneering work of scientists like Amé Pictet and Theodor Spengler, who developed the famed Pictet-Spengler reaction in 1911—a key method for synthesizing tetrahydroisoquinolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and it has been instrumental in the synthesis of numerous alkaloids, including those related to laudanosoline. wikipedia.orgresearchgate.netmdpi.com

Early research focused on the isolation and structural elucidation of various alkaloids from natural sources. As synthetic methodologies advanced, so did the ability to prepare these complex molecules in the laboratory. The synthesis of laudanosoline and its derivatives became a significant focus, as it represented a key stepping stone to more complex alkaloid structures. clockss.org For instance, research in the 1930s by Robinson and Sugasawa detailed the synthesis of laudanosoline dimethyl ether, a compound related to sinomenine. clockss.org

A significant aspect of historical research has been the investigation of the biogenetic pathways of these alkaloids. Early hypotheses, such as those proposed by Robinson, suggested that norlaudanosoline, a close relative of laudanosoline, could be a precursor to a vast array of isoquinoline alkaloids through various oxidative modifications. cdnsciencepub.commcmaster.ca These theories have been largely supported by subsequent biosynthetic studies using radiolabeled precursors. annualreviews.org The study of dl-laudanosoline and its role in these pathways has been a continuous area of investigation, with ongoing research refining our understanding of the enzymatic processes involved. researchgate.netuni-muenchen.de

Fundamental Significance as a Chemical Precursor and Research Intermediate

The primary significance of this compound in academic research lies in its role as a versatile chemical precursor and a crucial research intermediate. Its chemical structure, possessing multiple reactive sites, allows for its transformation into a wide array of other complex molecules.

Key Precursor Roles:

Synthesis of Aporphine (B1220529) Alkaloids: this compound is a well-established starting material for the synthesis of aporphine alkaloids. For example, a high-yield synthesis of d,l-glaucine 1.5 phosphate (B84403) has been developed starting from this compound. acs.orgresearchgate.netacs.org This process involves the oxidation of this compound with ferric chloride to form a tetrahydroxyaporphine intermediate, which is then methylated to yield glaucine (B1671577). acs.orgresearchgate.net

Access to Other Isoquinoline Alkaloids: The tetrahydroisoquinoline core of laudanosoline serves as a scaffold for the construction of various other alkaloid skeletons. Through reactions such as the Mannich reaction, the laudanosoline structure can be elaborated to form protoberberine alkaloids like coreximine (B1618875) and scoulerine. clockss.org

Probing Biosynthetic Pathways: The use of laudanosoline and its derivatives in feeding experiments with plants has been instrumental in elucidating the biosynthetic pathways of complex alkaloids like morphine. gla.ac.ukresearchgate.net By introducing labeled laudanosoline, researchers can trace its incorporation into downstream products, confirming its role as a key intermediate. cdnsciencepub.com

Research Intermediate Applications:

Development of Novel Synthetic Methodologies: The synthesis of and from this compound often requires the development and optimization of new chemical reactions and strategies. This drives innovation in the field of organic synthesis.

Structure-Activity Relationship Studies: By modifying the structure of laudanosoline, for instance, through N-alkylation or bromination, researchers can create a library of related compounds. mdpi.com These derivatives can then be used in biological assays to understand how specific structural features influence their activity, as seen in studies investigating inhibitors of influenza PAN endonuclease. acs.org

The chemical properties of this compound make it a valuable and multifaceted tool in the hands of researchers, enabling the synthesis of complex natural products, the exploration of biosynthetic pathways, and the development of new chemical entities with potential biological applications.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₉NO₄·HBr | medkoo.com |

| Molecular Weight | 382.25 g/mol | medkoo.com |

| Appearance | Off-white to yellowish or beige-grey crystalline powder | guidechem.com |

| Melting Point | 232-234 °C | chemicalbook.com |

| Solubility | Good water solubility | vulcanchem.com |

| CAS Number | 84030-13-7 | medkoo.com |

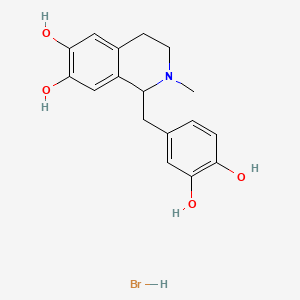

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.BrH/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,19-22H,4-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVRVVIYKLBXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-13-7 | |

| Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Laudanosoline, hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dl Laudanosoline Hydrobromide and Its Analogues

Strategies for Total Synthesis of dl-Laudanosoline

The construction of the complex molecular architecture of dl-laudanosoline has been achieved through various synthetic pathways. These routes have evolved over time, reflecting the advancements in synthetic organic chemistry.

Classical Synthetic Routes

The traditional approaches to synthesizing dl-laudanosoline primarily rely on established name reactions to construct the core tetrahydroisoquinoline skeleton. Two of the most prominent classical methods are the Bischler-Napieralski and the Pictet-Spengler reactions.

The Bischler-Napieralski reaction sequence is a cornerstone in isoquinoline (B145761) alkaloid synthesis. organic-chemistry.orgwikipedia.orgnrochemistry.comslideshare.net This method typically begins with the acylation of a phenethylamine (B48288) derivative with a phenylacetic acid derivative. The resulting amide then undergoes an intramolecular cyclization, which is promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.org This intermediate is subsequently reduced to the tetrahydroisoquinoline ring system. The final step involves the cleavage of protecting groups, often methyl ethers, to yield the free phenolic hydroxyls of laudanosoline (B600547).

The Pictet-Spengler reaction offers an alternative classical route. wikipedia.orgresearchgate.netmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction. wikipedia.org For the synthesis of laudanosoline, this would typically involve reacting a dopamine (B1211576) derivative with a suitably substituted phenylacetaldehyde. The reaction is generally catalyzed by acid and proceeds through an electrophilic iminium ion intermediate. wikipedia.org

Contemporary Methodological Advancements

Modern synthetic methods aim to overcome the limitations of classical routes by improving efficiency, yields, and stereoselectivity. These contemporary approaches often incorporate novel catalytic systems and reaction designs.

Recent advancements include the use of transition-metal-catalyzed cross-coupling reactions to form the key carbon-carbon bond between the isoquinoline and benzyl (B1604629) moieties. Furthermore, enzymatic and chemoenzymatic strategies are emerging as powerful tools for the synthesis of benzylisoquinoline alkaloids. For instance, norcoclaurine synthase (NCS) has been shown to catalyze the Pictet-Spengler reaction in a stereoselective manner, offering a greener and more efficient pathway. researchgate.net

Researchers are also focusing on the development of cascade reactions, where multiple bond-forming events occur in a single pot, to streamline the synthetic sequence and minimize purification steps. nih.gov These modern strategies often provide higher yields and better atom economy compared to traditional multi-step syntheses.

Stereoselective Synthesis of Laudanosoline Enantiomers

The individual enantiomers of laudanosoline can exhibit different biological activities, making their stereoselective synthesis a crucial objective. researchgate.net This can be achieved through either resolving the racemic mixture or by direct asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique involves reacting the dl-laudanosoline with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomers of laudanosoline can be recovered by removing the resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for each enantiomer from the racemate. wikipedia.org

Asymmetric Catalysis in Laudanosoline Synthesis

Asymmetric catalysis provides a more efficient and elegant approach to obtaining enantiomerically pure laudanosoline. wikipedia.orgnih.gov This method involves the use of a chiral catalyst to control the stereochemical outcome of a key reaction step. A prominent strategy is the asymmetric hydrogenation of a dihydroisoquinoline intermediate. This reaction employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand like BINAP, to stereoselectively reduce the C=N double bond, yielding the desired laudanosoline enantiomer with high enantiomeric excess.

Another powerful approach is the use of biocatalysis, where enzymes are used to catalyze reactions with high stereoselectivity under mild conditions. nih.gov This can be applied to various steps in the synthesis, offering a green and efficient alternative to traditional chemical methods.

Process Optimization in Chemical Synthesis

The optimization of the synthetic process for dl-laudanosoline hydrobromide is essential for its potential large-scale and commercially viable production. acs.orggd3services.comnumberanalytics.com This involves a systematic approach to refine reaction conditions and procedures to maximize yield, purity, and cost-effectiveness.

Key aspects of process optimization include:

Reaction Condition Optimization: This involves the systematic variation of parameters such as temperature, concentration, solvent, and catalyst loading to find the optimal conditions for each synthetic step. Techniques like Design of Experiments (DoE) can be employed to efficiently screen multiple variables.

Purification and Isolation: Developing robust and scalable methods for the purification of intermediates and the final product is crucial. This may involve optimizing crystallization conditions to obtain the desired crystal form and purity of this compound. acs.org Recrystallization from a mixture of ethanol (B145695) and water has been used to purify crude dl-glaucine hydrobromide, a derivative of laudanosoline. acs.org

Impurity Profiling: Identifying and quantifying potential impurities and by-products is essential for ensuring the quality and safety of the final compound. This knowledge allows for the development of strategies to minimize their formation and for setting appropriate specifications.

Yield Enhancement Strategies

A significant focus in the synthesis of dl-laudanosoline derivatives has been on maximizing product yield. A commercially viable, high-yield synthesis has been developed for converting this compound into dl-glaucine 1.5 phosphate (B84403). researchgate.netacs.orgacs.orgacs.org This multi-step process is designed to optimize the output at each stage.

| Reaction Stage | Reagents | Yield |

| Oxidation of this compound | Ferric chloride, Sodium acetate | 76-83% |

| Methylation of d,l-1,2,9,10-tetrahydroxyaporphine | Phenyltrimethylammonium (B184261) hydroxide (B78521) | 74% (crude) |

| Conversion of purified dl-Glaucine hydrobromide to dl-Glaucine 1.5 phosphate | Sodium hydroxide, Phosphoric acid | 86-88% |

Reaction Condition Tuning (e.g., solvent, pH, temperature, oxidant)

The precise control of reaction conditions is critical for the successful synthesis of dl-laudanosoline derivatives. Key parameters such as the choice of oxidant, solvent system, pH, and temperature are carefully tuned to maximize yield and purity.

For the oxidative cyclization of this compound to its tetrahydroxyaporphine intermediate, ferric chloride (FeCl₃) is employed as the oxidant. researchgate.netacs.orgacs.org The reaction is typically conducted in a mixed solvent system of ethanol and water. researchgate.netacs.orgvulcanchem.com The pH of the reaction medium is controlled by buffering with sodium acetate, which is crucial for the efficiency of the cyclization. researchgate.netacs.orgacs.orgresearchgate.net

The subsequent methylation step to form glaucine (B1671577) from the tetrahydroxyaporphine free base is performed in 1,2-dichlorobenzene (B45396) at an elevated temperature of 110–115 °C. acs.org The choice of this high-boiling solvent is essential for driving the reaction to completion. The purification of the resulting crude dl-glaucine hydrobromide is achieved through recrystallization from a 50/50 (v/v) mixture of ethanol and water, which effectively removes by-products. researchgate.netacs.org

| Step | Parameter | Condition |

| Oxidative Cyclization | Oxidant | Ferric chloride |

| Solvent | Ethanol/water mixture | |

| pH Control | Buffered with sodium acetate | |

| Methylation | Solvent | 1,2-dichlorobenzene |

| Temperature | 110-115 °C | |

| Purification | Solvent | 50/50 (v/v) Ethanol/water |

Chemical Derivatization and Analogue Preparation

This compound serves as a key starting material for the synthesis of a range of aporphine (B1220529) alkaloids and their derivatives through various chemical transformations.

Synthesis of Glaucine and its Derivatives from this compound

A well-established, high-yield synthetic route transforms this compound into dl-glaucine. researchgate.netacs.org The process begins with the oxidation of this compound using ferric chloride in a buffered ethanol/water solution to yield dl-1,2,9,10-tetrahydroxyaporphine as its hydrochloride salt. researchgate.netacs.orgacs.orgvulcanchem.com This intermediate is then converted to its free base form using aqueous sodium bicarbonate. acs.org The free base is subsequently methylated. The methylation is achieved using phenyltrimethylammonium hydroxide in 1,2-dichlorobenzene. researchgate.netacs.orgresearchgate.net After the methylation reaction, the product is precipitated with hydrobromic acid to give crude dl-glaucine hydrobromide. researchgate.netacs.orgacs.org Purification via recrystallization removes key impurities, such as 1-(2-(dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide. researchgate.netacs.org The purified hydrobromide salt can then be converted to other salt forms, like the phosphate salt, by treatment with the corresponding acid. researchgate.netacs.org

Tetrahydroxyaporphine Synthesis as an Intermediate

The synthesis of dl-1,2,9,10-tetrahydroxyaporphine is a crucial intermediate step in the preparation of glaucine from this compound. researchgate.netacs.org This transformation is an intramolecular oxidative coupling reaction. The reaction is effectively carried out by treating this compound with ferric chloride in an ethanol/water mixture that is buffered with sodium acetate. researchgate.netacs.orgacs.orgvulcanchem.com This specific set of reagents and conditions facilitates the cyclization to form the aporphine core structure, yielding dl-1,2,9,10-tetrahydroxyaporphine hydrochloride in a high yield of 76–83%. researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net This hydrochloride salt is then typically neutralized to the free base before proceeding to the next synthetic step, such as methylation. acs.org

N-Methylation and O-Demethylation Pathways

Methylation and demethylation are fundamental pathways in the derivatization of laudanosoline and related alkaloids.

N-Methylation: In the synthesis of glaucine from its tetrahydroxyaporphine intermediate, a full methylation of the four hydroxyl groups and the secondary amine occurs. researchgate.netacs.org Phenyltrimethylammonium hydroxide is a reagent used for this exhaustive methylation. researchgate.netacs.orgresearchgate.net In other contexts, the N-methylation of papaverine (B1678415) with methyl iodide is a key step in a multi-step synthesis that eventually leads to laudanosine (B1674548), a precursor to laudanosoline. researchgate.net

O-Demethylation: The reverse process, O-demethylation, is used to prepare dl-laudanosoline from its methylated precursors. For example, dl-laudanosine can be O-demethylated using 48% hydrobromic acid (HBr) to yield dl-laudanosoline. researchgate.net The use of strong acids like HBr or reagents such as boron tribromide are common methods for cleaving aryl methyl ethers. wikipedia.org

N-Demethylation: While less common in this specific synthetic sequence, N-demethylation pathways are known for related alkaloids and can be a factor in their metabolism. chemistry-chemists.com

Halogenation and Other Functional Group Modifications

The modification of the alkaloid core structure through the introduction of new functional groups, such as halogens, allows for the creation of novel analogues. While direct halogenation of this compound is not widely reported, methods for halogenating related structures have been developed. For instance, a racemic brominated laudanosine derivative (6′-Br-laudanosine) has been synthesized. mdpi.com This was achieved through the methylation of 6-Br-papaverine and subsequent reduction of the resulting quaternary salt. mdpi.com Another approach involves the bromination of N-formyl-norlaudanosine, followed by the reduction of the formyl group. mdpi.com These methods demonstrate the feasibility of incorporating halogen atoms onto the benzylisoquinoline framework, providing a route to new derivatives for further study.

Structure-Activity Relationship (SAR) Focused Derivatization

The exploration of dl-Laudanosoline and its analogues through structure-activity relationship (SAR) studies is fundamental to understanding how specific structural features of the aporphine scaffold influence pharmacological activity. SAR analysis involves the systematic synthesis of derivatives to map the chemical space around a lead compound, thereby identifying key pharmacophoric elements and guiding the design of more potent and selective agents. oncodesign-services.com Aporphine alkaloids, including dl-Laudanosoline, are considered a privileged scaffold in medicinal chemistry due to their wide range of biological activities, targeting systems like dopaminergic, adrenergic, and serotonergic receptors. hilarispublisher.com

Derivatization strategies for aporphine alkaloids are diverse, employing chemical methods such as methylation, acetylation, bromination, ring-opening reactions, quaternization, and dehydrogenation to generate a library of analogues for biological screening. nih.gov These modifications aim to probe the effects of steric bulk, electronic properties, and conformational rigidity on the interaction with biological targets.

Key Derivatization Findings for Aporphine Analogues

Research into the derivatization of aporphine alkaloids, the class to which dl-Laudanosoline belongs, has yielded significant insights into their SAR. Modifications are typically focused on the A, B, and D rings of the tetracyclic framework.

A-Ring Modifications : The substitution pattern on the A-ring, specifically at positions C-1 and C-2, is critical for various biological activities. For instance, in studies on antipoliovirus activity, the nature of the 1,2-substituents on the isoquinoline moiety was found to be a determining factor. nih.govacs.org A methoxyl group at the C-2 position on the tetrahydroisoquinoline ring was demonstrated to be important for inducing this antiviral effect. nih.govacs.org

B-Ring and Nitrogen Modifications : The B-ring's conformation and the nature of its nitrogen atom are pivotal. N-quaternization has been shown to influence antiarrhythmic efficacy and toxicity. nih.gov In other studies, modifications to the basic nitrogen at position 6, such as N-methylation, have been explored. For example, N-methylcrebanine displayed antiarrhythmic effects. nih.gov Dehydrogenation of the C-6a/C-7 bond has also been shown to impact activity, with studies on D-glaucine and L-nuciferine showing a loss of activity at the Schistosoma mansoni serotonin (B10506) receptor (Sm.5HTR L) upon this modification. researchgate.net

D-Ring Modifications : The substituents on the D-ring, particularly the methoxy (B1213986) groups at positions C-8, C-9, and C-10, are significant functional groups. The presence of these methoxy groups on skeletons like crebanine (B1669604) and stephanine (B192439) correlates with notable antiarrhythmic activity. nih.gov Conversely, the removal or O-demethylation of these groups, such as the 9-methoxy group, can lead to a reduction or loss of this activity. nih.gov

Halogenation : The introduction of halogens, such as bromine, onto the aporphine skeleton has been investigated. Bromo-substituted derivatives of crebanine, for example, displayed significant antiarrhythmic effects. nih.gov Specifically, one dibrominated crebanine analogue showed remarkably higher antiarrhythmic activity and lower toxicity, highlighting it as a promising candidate for further development. nih.gov

The following tables summarize the observed structure-activity relationships for various aporphine derivatives based on published research findings.

Table 1: SAR of A-Ring and D-Ring Modifications in Aporphine Alkaloids This table is interactive. You can sort and filter the data.

| Compound Class | Modification | Position(s) | Observed Effect on Activity | Target/Model | Citation |

|---|---|---|---|---|---|

| Aporphines | Methoxy group presence | C-2 | Important for antipoliovirus activity | Human Poliovirus | nih.govacs.org |

| Aporphines | Methoxy group presence | C-8, C-9, C-10 | Associated with antiarrhythmic activity | BaCl2-induced arrhythmia | nih.gov |

| Aporphines | Removal of methyl group (O-Demethylation) | C-9 | Reduced antiarrhythmic activity | Ventricular Fibrillation Model | nih.gov |

Table 2: SAR of B-Ring Modifications in Aporphine Alkaloids This table is interactive. You can sort and filter the data.

| Compound Class | Modification | Position(s) | Observed Effect on Activity | Target/Model | Citation |

|---|---|---|---|---|---|

| Aporphines | N-Quaternization | Ring B Nitrogen | Influences antiarrhythmic efficacy and toxicity | General | nih.gov |

| Aporphines | N-Acetylation (Secocrebanine) | Ring B Nitrogen | Displayed antiarrhythmic effects | CHCl3-induced VF | nih.gov |

| Aporphines | N-Methylation | Ring B Nitrogen | Displayed antiarrhythmic effects | CHCl3-induced VF | nih.gov |

These findings underscore the chemical tractability of the aporphine scaffold and highlight how targeted derivatization can modulate pharmacological properties. The insights gained from these SAR studies are crucial for the rational design of novel analogues of dl-Laudanosoline with improved potency and selectivity for specific therapeutic applications.

Biosynthetic Pathways and Enzymology of Laudanosoline

Role as an Intermediate in Natural Product Biosynthesis

dl-Laudanosoline hydrobromide, a member of the benzylisoquinoline alkaloids (BIAs), plays a pivotal role as a central intermediate in the biosynthesis of a wide array of complex and pharmacologically significant natural products within the plant kingdom. oup.commdpi.com Its strategic position in these metabolic pathways stems from its core 1-benzylisoquinoline (B1618099) structure, which serves as a versatile scaffold for subsequent enzymatic modifications. oup.comwiley.com

Laudanosoline (B600547) is a well-established precursor in the biosynthesis of several major classes of isoquinoline (B145761) alkaloids. wiley.comcdnsciencepub.comcdnsciencepub.comacs.org

Morphine: The biosynthetic pathway to morphine, a potent analgesic found in the opium poppy (Papaver somniferum), involves the conversion of (S)-reticuline to (R)-reticuline. researchgate.netresearchgate.net Reticuline (B1680550) itself is derived from norlaudanosoline, a closely related compound to laudanosoline. wiley.compnas.org The conversion of laudanosoline to morphine proceeds through a series of enzymatic steps, including methylation and a key phenol-coupling reaction that forms the characteristic morphinan (B1239233) skeleton. wiley.comresearchgate.net While norlaudanosoline is the direct precursor to reticuline, feeding experiments have demonstrated that laudanosoline can also be incorporated into the morphine biosynthetic pathway. wiley.com

Berberine (B55584): Berberine, an antimicrobial alkaloid, is biosynthesized from (S)-reticuline, which is formed from norlaudanosoline. cdnsciencepub.comcdnsciencepub.com The conversion involves the formation of the "berberine bridge" from the N-methyl group of reticuline, a reaction catalyzed by the berberine bridge enzyme (BBE). researchgate.net Laudanosoline, as the N-methylated derivative of norlaudanosoline, is a direct precursor to reticuline and is thus integral to berberine biogenesis. cdnsciencepub.comnih.gov

Glaucine (B1671577): Glaucine, an aporphine (B1220529) alkaloid, is synthesized from laudanosoline. acs.orggla.ac.uk The formation of the aporphine skeleton of glaucine occurs through an intramolecular oxidative coupling of laudanosoline. gla.ac.uksci-hub.se A commercially viable synthesis of d,l-glaucine has been developed starting from d,l-laudanosoline hydrobromide, mimicking the proposed biosynthetic pathway. acs.org

Laudanosoline is a key branch-point intermediate in the biosynthesis of aporphine alkaloids. oup.comgla.ac.ukuzh.ch The formation of the aporphine ring system is achieved through intramolecular C-C phenol (B47542) coupling of a 1-benzylisoquinoline precursor. oup.comresearchgate.net In the case of many aporphine alkaloids, this precursor is derived from laudanosoline or its close biosynthetic relatives like reticuline. gla.ac.ukacs.org For instance, the oxidation of laudanosoline can lead to the formation of the aporphine skeleton, as seen in the biosynthesis of glaucine. gla.ac.uksci-hub.se The CYP80G enzyme subfamily has been identified as playing a crucial role in catalyzing the C-C coupling reaction that forms the aporphine backbone. mdpi.comacs.org

The central role of the 1-benzylisoquinoline skeleton, embodied by laudanosoline and its precursor norlaudanosoline, extends to a vast array of other benzylisoquinoline alkaloids (BIAs). oup.commdpi.com These alkaloids are all derived from the condensation of dopamine (B1211576) and a 4-hydroxyphenylacetaldehyde derivative, which forms the foundational norcoclaurine structure. mdpi.com Subsequent tailoring reactions, including O- and N-methylations, hydroxylations, and oxidative couplings, lead to the immense structural diversity observed in this class of compounds. mdpi.com Laudanosoline itself, or its immediate metabolic products like reticuline, can be seen as a central hub from which numerous biosynthetic pathways diverge, leading to structures such as bisbenzylisoquinoline alkaloids (e.g., berbamunine) and protopine (B1679745) alkaloids. oup.comrsc.org

Connection to Aporphine Alkaloid Biogenesis

Enzymatic Transformations Governing Laudanosoline Biosynthesis

The biosynthesis of laudanosoline and its subsequent conversion into other alkaloids are governed by a series of specific enzymatic reactions. These enzymes exhibit high regio- and stereoselectivity, ensuring the precise formation of complex molecular architectures.

Several key enzyme families are involved in the biosynthesis and transformation of laudanosoline.

O-methyltransferases (OMTs): These enzymes are crucial for the methylation of the hydroxyl groups on the isoquinoline and benzyl (B1604629) rings of norlaudanosoline and laudanosoline. nih.govoup.com They utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov For instance, norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are involved in the stepwise methylation leading to reticuline. nih.govoup.com Studies have shown that these OMTs can exhibit different substrate specificities and catalytic mechanisms (e.g., ordered Bi Bi vs. Ping-Pong Bi Bi). researchgate.net

N-methyltransferases (NMTs): These enzymes catalyze the N-methylation of the secondary amine of norlaudanosoline to form laudanosoline. nih.gov In human cells, two N-methyltransferases, PNMT and NMT, have been identified that can N-methylate benzylisoquinoline alkaloids. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes plays a critical role in the oxidative reactions central to alkaloid biosynthesis, including hydroxylations and the crucial phenol-coupling reactions. oup.comresearchgate.netrsc.org

The catalytic mechanism of enzymes is to increase the rate of a chemical reaction without being consumed in the process. libretexts.org They achieve this by providing an alternative reaction pathway with a lower activation energy. libretexts.org Many enzymatic reactions, such as those in alkaloid biosynthesis, can be described by a "ping-pong" mechanism where a substrate binds, a product is released, a second substrate binds, and a second product is released. wou.edu

Phenol oxidation and subsequent coupling reactions are arguably the most critical steps in the diversification of benzylisoquinoline alkaloids, leading to the formation of various alkaloid skeletons from the laudanosoline template. wiley.comresearchgate.netrsc.org These reactions are typically catalyzed by cytochrome P450 enzymes. researchgate.netrsc.org

The process involves the one-electron oxidation of phenolic hydroxyl groups to generate radical intermediates. wiley.com The intramolecular or intermolecular coupling of these radicals then leads to the formation of new C-C or C-O bonds. researchgate.netrsc.org

Intramolecular C-C Coupling: This type of coupling is responsible for the formation of the morphinan skeleton (e.g., in morphine biosynthesis from reticuline) and the aporphine skeleton (e.g., in glaucine biosynthesis from laudanosoline). wiley.comgla.ac.uk The enzyme provides a template that directs the specific regiochemistry and stereochemistry of the coupling. thieme-connect.com

Intermolecular C-O Coupling: This reaction leads to the formation of bisbenzylisoquinoline alkaloids, where two benzylisoquinoline units are linked together. An example is the formation of berbamunine (B191780), catalyzed by the cytochrome P450 enzyme berbamunine synthase (CYP80A1). oup.comresearchgate.net

The precise control exerted by the enzymes over these radical coupling reactions is remarkable, as in vitro attempts to replicate these reactions often result in a complex mixture of products. thieme-connect.com This enzymatic control is fundamental to the specific and efficient biosynthesis of the vast array of benzylisoquinoline alkaloids in nature.

Key Enzymes and Their Catalytic Mechanisms

Isotopic Labeling Studies in Biosynthesis Elucidation

Isotopic labeling is a powerful technique that has been instrumental in unraveling the complex biosynthetic pathways of natural products like laudanosoline. nih.gov By introducing atoms with a different number of neutrons (isotopes) into precursor molecules, scientists can trace their journey through metabolic networks. nih.govscripps.edu

Incorporation of Labeled Precursors (e.g., Tyrosine, Dopamine)

The biosynthesis of laudanosoline, a benzylisoquinoline alkaloid, originates from the amino acid L-tyrosine. researchgate.net Early feeding experiments using isotopically labeled precursors were crucial in establishing the key building blocks of this intricate pathway.

Researchers have demonstrated the effective incorporation of labeled L-tyrosine and its derivative, dopamine, into the laudanosoline skeleton. escholarship.org By using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing isotopically labeled amino acids, the flow of these precursors can be meticulously tracked. nih.gov For instance, feeding experiments with [U-¹³C₆]-L-isoleucine have been successfully used to identify unusual starter units in polyketide synthesis, a principle applicable to alkaloid biosynthesis. nih.gov Similarly, the synthesis of specifically labeled isotopomers of aromatic L-amino acids, including L-tyrosine and L-DOPA, has been developed to probe enzymatic reaction mechanisms. d-nb.info

These studies confirm that two molecules of L-tyrosine are utilized: one is converted to dopamine and the other to 4-hydroxyphenylacetaldehyde. The condensation of these two molecules forms the core structure of the benzylisoquinoline alkaloids, leading to the formation of (S)-norcoclaurine, a key intermediate preceding laudanosoline.

Table 1: Key Labeled Precursors in Laudanosoline Biosynthesis

| Labeled Precursor | Role in Biosynthesis |

|---|---|

| Labeled L-Tyrosine | The primary building block for both the isoquinoline and benzyl portions of the laudanosoline molecule. researchgate.net |

| Labeled Dopamine | Derived from L-tyrosine, it forms the isoquinoline part of the structure. escholarship.org |

| Labeled L-DOPA | An intermediate in the conversion of L-tyrosine to dopamine, also used in labeling studies. d-nb.info |

Tracing Carbon and Nitrogen Flow within Pathways

Beyond simply identifying precursors, isotopic labeling allows for the precise tracing of carbon and nitrogen atoms as they are incorporated into the final product. nih.gov This provides a detailed map of the bond formations and rearrangements that occur during biosynthesis.

By using precursors labeled with stable isotopes like ¹³C and ¹⁵N, scientists can analyze the resulting laudanosoline and its intermediates using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This analysis reveals which atoms from the precursors end up in specific positions within the laudanosoline molecule. This technique, often referred to as stable isotope resolved metabolomics, is a cornerstone in understanding complex metabolic networks. nih.gov

For example, simultaneous tracing of ¹³C and ¹⁵N can elucidate the interplay between carbon and nitrogen metabolism in the formation of the heterocyclic ring system of alkaloids. nih.govnih.gov This level of detail is crucial for identifying all the enzymes involved and understanding their specific catalytic functions within the pathway. The development of advanced analytical platforms, such as those combining ultra-high-resolution mass spectrometry with sophisticated data analysis software, has greatly enhanced the ability to perform these intricate tracing experiments. nih.govdoi.org

Table 2: Isotopic Tracing Techniques and Their Applications

| Technique | Description | Application in Laudanosoline Biosynthesis |

|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the detection of mass shifts caused by isotopic labels. doi.org | Determining the incorporation of labeled precursors and identifying labeled intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms within a molecule. | Pinpointing the exact location of isotopic labels within the laudanosoline structure. |

| Stable Isotope Resolved Metabolomics (SIRM) | A systems-level approach that uses stable isotopes to trace metabolic fluxes through entire networks. nih.gov | Mapping the complete flow of carbon and nitrogen from primary metabolism into the laudanosoline pathway. |

Metabolic Engineering and Biotechnological Production Approaches

The insights gained from biosynthetic studies are now being applied to the field of metabolic engineering, with the goal of producing valuable compounds like laudanosoline in microbial hosts. wikipedia.org This approach offers a potentially more sustainable and scalable alternative to chemical synthesis or extraction from plant sources.

Heterologous Expression of Biosynthetic Pathways in Microbial Hosts

Metabolic engineering involves the introduction of genes from one organism into another to create a new or enhanced metabolic pathway. wikipedia.org In the context of laudanosoline, this means taking the genes encoding the biosynthetic enzymes from plants and expressing them in a microbial host, such as Escherichia coli or yeast. nih.govnih.gov

This process, known as heterologous expression, has been successfully used for the production of various natural products. nih.govrsc.org The choice of host organism is critical; yeasts like Saccharomyces cerevisiae are often favored for expressing plant pathways because they are eukaryotes and possess the necessary cellular machinery for correctly folding and modifying plant enzymes. nih.gov

Researchers have made significant strides in expressing complex plant biosynthetic pathways in microbes. mdpi.comresearchgate.net This often involves not just transferring the genes, but also optimizing their expression levels and ensuring that the host cell can supply the necessary precursor molecules.

Optimization of Biocatalytic Processes

Once a microbial strain capable of producing laudanosoline is created, the next step is to optimize the production process to achieve high yields. mdpi.com This involves fine-tuning various factors that can influence the efficiency of the biocatalytic reactions. mdpi.com

Optimization strategies include:

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their activity, stability, or specificity.

Pathway Balancing: Adjusting the expression levels of different enzymes in the pathway to avoid the accumulation of toxic intermediates and to direct the metabolic flow towards the desired product.

Fermentation Optimization: Controlling the growth conditions of the microbial host, such as temperature, pH, and nutrient supply, to maximize productivity. nih.gov

Cofactor Regeneration: Ensuring a sufficient supply of essential cofactors, like NADPH and ATP, which are consumed during the biosynthetic process.

The ultimate aim is to develop a robust and economically viable biocatalytic process for the large-scale production of laudanosoline and other valuable alkaloids. mdpi.comresearcher.life

Table 3: Strategies for Optimizing Biotechnological Production

| Strategy | Description |

|---|---|

| Heterologous Host Selection | Choosing the most suitable microbial host (e.g., E. coli, S. cerevisiae) for expressing the plant biosynthetic pathway. mdpi.com |

| Gene Expression Optimization | Fine-tuning the expression levels of the introduced genes to maximize enzyme production and pathway efficiency. |

| Fermentation Process Control | Managing the environmental conditions during microbial growth to enhance product yield and purity. nih.gov |

| Enzyme and Pathway Engineering | Modifying enzymes and balancing metabolic fluxes to improve the overall productivity of the engineered strain. wikipedia.org |

Molecular Mechanisms and Biological Interactions of Dl Laudanosoline

Interactions with Biochemical Pathways at a Molecular Level

dl-Laudanosoline, a member of the tetrahydroisoquinoline class of molecules, interacts with specific biochemical pathways, most notably demonstrating activity within viral replication processes. nih.gov Research has identified that laudanosoline (B600547) and its derivatives can interfere with the life cycle of the influenza virus. nih.govijbs.com The primary molecular target is the PA endonuclease, an essential component of the influenza virus's RNA-dependent RNA polymerase complex. nih.govijbs.com

By binding to this enzyme, dl-laudanosoline-based compounds inhibit its function. nih.gov The PA endonuclease is critical for the virus's "cap-snatching" mechanism, a process where it cleaves host cell pre-mRNAs to generate capped primers for the synthesis of its own viral mRNA. The inhibition of this enzymatic step effectively halts viral replication and propagation within host cells. nih.gov This interaction with a crucial viral biochemical pathway positions laudanosoline as a foundational structure for the development of novel antiviral agents. nih.gov

Modulation of Neurotransmitter Systems

As a tetrahydroisoquinoline alkaloid, dl-laudanosoline belongs to a class of compounds known for their potential to interact with and modulate various neurotransmitter systems in the central nervous system (CNS). frontiersin.orgfrontiersin.org While direct studies on dl-laudanosoline are limited, research on its closely related metabolite, laudanosine (B1674548), provides significant insight into its potential neuropharmacological profile.

Studies on d,l-laudanosine have shown interactions with both the GABAergic and opioid systems. nih.gov Laudanosine demonstrated an inhibitory effect on low-affinity gamma-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.gov Furthermore, laudanosine was found to competitively inhibit binding at multiple opioid receptor subtypes, including μ1, μ2, δ, κ1, and κ3. nih.gov This interaction with opioid receptors was shown to produce analgesic effects in animal models. nih.gov

The broader class of tetrahydroisoquinoline alkaloids has been shown to influence dopaminergic and serotonergic systems. ijbs.comfrontiersin.org For instance, some of these compounds can modulate dopamine (B1211576) levels and have been investigated for neuroprotective properties. frontiersin.org Given that dl-laudanosoline is a precursor to laudanosine and shares the core tetrahydroisoquinoline structure, it is plausible that it or its metabolites could exert modulatory effects on these key neurotransmitter systems, an area that warrants further specific investigation. nih.govnih.gov

Effects on Enzyme Activities in Research Models

The most prominently documented enzymatic effect of dl-laudanosoline in research models is its inhibitory action on the PA endonuclease of the influenza virus. ijbs.com This enzyme is a critical target for anti-influenza drug development. Mechanistic experiments have shown that d,l-laudanosoline exerts its antiviral activity by directly inhibiting the PA endonuclease, with a reported half-maximal inhibitory concentration (IC50) of 2.63 μmol/L. ijbs.com This potent inhibition disrupts the enzyme's ability to support viral gene transcription, thereby blocking viral replication. nih.gov

Beyond this specific antiviral activity, the metabolism of dl-laudanosoline involves other enzyme systems. As a phenolic compound, its hydroxyl groups can be methylated by O-methyltransferases (OMTs). nih.gov This enzymatic modification is a common step in the biosynthesis and metabolism of natural products and significantly alters the compound's chemical properties, such as hydrophobicity and bioavailability, which in turn influences its biological activity. nih.gov For example, the methylation of laudanosoline's hydroxyl groups produces laudanosine, a more hydrophobic and sterically hindered compound with a distinct pharmacological profile.

| Compound | Target Enzyme | Activity | IC50 (μmol/L) | Reference |

|---|---|---|---|---|

| d,l-Laudanosoline | Influenza PA Endonuclease | Inhibition | 2.63 | ijbs.com |

| d,l-Laudanosine | Low-affinity GABA Receptors | Inhibition | 10 | nih.gov |

Structural Determinants of Biological Activity for dl-Laudanosoline and Analogues

The biological activity of dl-laudanosoline and its analogues is intrinsically linked to their molecular structure, which is centered around a tetrahydroisoquinoline skeleton. nih.gov This core framework provides an optimal scaffold for designing inhibitors that target specific binding pockets within enzymes, such as the influenza PA endonuclease. nih.gov

Key structural features that determine its activity include:

The Tetrahydroisoquinoline Core: This rigid, heterocyclic structure forms the foundation of the molecule, orienting the substituent groups in a specific three-dimensional arrangement necessary for receptor or enzyme binding. nih.gov

Hydroxyl Groups: dl-Laudanosoline possesses hydroxyl groups at positions 6 and 7 of the isoquinoline (B145761) ring system and on the benzyl (B1604629) substituent. nih.gov These groups are crucial for forming hydrogen bonds and other interactions with the active sites of target proteins, contributing significantly to binding affinity. nih.gov

Methylation: The methylation of these hydroxyl groups, which converts laudanosoline to laudanosine, demonstrates a critical structure-activity relationship. This modification increases the molecule's hydrophobicity and steric bulk, which can alter its binding profile and biological effects.

N-Substitution: Research into analogues has shown that creating 1,3-cis-N-substituted-1,2,3,4-tetrahydroisoquinoline derivatives can enhance antiviral potency. nih.gov These structural modifications are designed to more effectively exploit specific binding pockets in the target enzyme, leading to compounds with improved activity profiles. nih.gov

| Structural Feature | Impact on Biological Activity | Example/Note | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline Scaffold | Provides the fundamental framework for binding to targets. | Core structure of laudanosoline. | nih.gov |

| Hydroxyl Groups | Crucial for binding affinity, particularly through hydrogen bonds. | Located at positions 6 and 7, contributing to binding to PA endonuclease. | nih.gov |

| Methylation of Hydroxyls | Alters hydrophobicity and steric profile, changing biological activity. | Converts laudanosoline to the more hydrophobic laudanosine. | |

| N-Substitution (Analogues) | Can enhance potency by optimizing fit into enzyme binding pockets. | 1,3-cis-N-substituted derivatives show improved anti-influenza activity. | nih.gov |

Comparative Studies of Enantiomeric Forms in Biological Systems

dl-Laudanosoline is a racemic mixture, as indicated by the "dl" prefix, meaning it consists of equal amounts of two enantiomers—(d)-laudanosoline and (l)-laudanosoline—which are non-superimposable mirror images of each other. nih.gov This chirality is a critical aspect of its pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. wikipedia.org Consequently, the individual enantiomers of a chiral drug can exhibit significantly different behaviors in vivo. wikipedia.org

These differences can manifest in various ways:

Pharmacodynamics: One enantiomer may bind to a target receptor with high affinity and produce a desired therapeutic effect, while the other enantiomer may be less active, inactive, or even cause unwanted side effects by interacting with different targets. wikipedia.org

Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.

The tetrahydroisoquinoline skeleton is a pharmacologically significant core structure containing chiral centers, making the separation and study of its enantiomers crucial. frontiersin.orgnih.gov While specific comparative studies detailing the distinct biological activities of the (d) and (l) enantiomers of laudanosoline are not extensively reported in the available literature, the principle of enantioselectivity is well-established for this class of compounds. frontiersin.org Regulatory agencies often require manufacturers to characterize the enantiomeric purity of chiral drugs because of the potential for different potencies and toxicities between the two forms. nih.gov Therefore, a complete understanding of the biological interactions of dl-laudanosoline would necessitate separate investigations into the pharmacological profiles of its individual (d) and (l) stereoisomers.

Advanced Analytical Research Methodologies for Dl Laudanosoline Hydrobromide

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are indispensable for the structural elucidation of dl-laudanosoline hydrobromide. While basic techniques provide foundational information, advanced spectroscopic approaches offer deeper insights into its three-dimensional structure and chiral nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Chiral Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules like dl-laudanosoline. mdpi.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. mdpi.com For instance, ¹³C NMR is a vital tool for elucidating the carbon framework of organic compounds. mdpi.com

However, for a molecule with a chiral center, such as dl-laudanosoline, advanced NMR techniques are required to distinguish between its enantiomers. researchgate.net Chiral recognition by NMR can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net These agents interact with the enantiomers of dl-laudanosoline to form transient diastereomeric complexes, which exhibit distinct NMR signals. researchgate.net This allows for the differentiation and quantification of the individual enantiomers in a racemic mixture.

Two-dimensional (2D) NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons, offering critical information about the molecule's stereochemistry and the nature of the interaction between the analyte and a chiral selector. nih.govresearchgate.net These experiments can provide atomic-level insights into the formation of enantioselective complexes. nih.govresearchgate.net For example, 2D ROESY NMR can be used to understand the inclusion complex structure when cyclodextrins are used as chiral selectors in capillary electrophoresis. nih.govresearchgate.net

The following table summarizes key NMR techniques and their applications in the analysis of dl-laudanosoline and related compounds.

| NMR Technique | Application | Key Findings/Insights |

| ¹H NMR | Structural Elucidation | Provides information on the proton environment and is used to assign resonances in the molecule. mdpi.com |

| ¹³C NMR | Structural Elucidation | Elucidates the carbon skeleton of the molecule. mdpi.com |

| 2D ROESY NMR | Chiral Recognition & Structural Elucidation | Provides atomic-level insights into enantioselective complex formation and the spatial proximity of protons, confirming enantiomer differentiation. nih.govresearchgate.net |

| NMR with Chiral Solvating Agents (CSAs) | Chiral Recognition | Induces diastereomeric splitting of NMR signals, allowing for the differentiation of enantiomers. mdpi.com |

Mass Spectrometry (MS) Techniques in Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural characterization of drug metabolites. ijpras.com In the context of dl-laudanosoline, which can be a metabolite of other compounds, MS plays a crucial role in its detection and identification in biological samples. taylorandfrancis.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass data, which aids in distinguishing between isobaric molecular ions in complex metabolite studies. ijpras.com

When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry allows for the analysis of complex mixtures. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information through the fragmentation of selected ions, which is essential for the definitive identification of metabolites. ijpras.comnih.gov Techniques such as precursor ion scanning and neutral loss scanning are common methods for detecting metabolites using MS/MS data. ijpras.com

The general workflow for metabolite identification using mass spectrometry involves several key steps:

Sample Preparation: Extraction of metabolites from the biological matrix. frontlinegenomics.com

Chromatographic Separation: Separation of metabolites using techniques like HPLC or GC. frontlinegenomics.com

Mass Spectrometric Analysis: Detection and fragmentation of metabolites to obtain mass spectra.

Data Interpretation: Elucidation of metabolite structures based on the obtained mass spectral data. ijpras.com

Chromatographic Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating dl-laudanosoline from other components in complex mixtures, such as biological fluids or pharmaceutical formulations, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds. ijprajournal.com For dl-laudanosoline, developing a robust and validated HPLC method is critical for quality control and pharmacokinetic studies. ijprajournal.com

Method development in HPLC involves the optimization of several parameters to achieve the desired separation. ijprajournal.com Key considerations include:

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of polar and nonpolar compounds. jppres.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The ratio and pH of the mobile phase are critical for achieving optimal separation. ijprajournal.comjppres.com

Detector: A UV detector is often suitable for compounds with a chromophore, like dl-laudanosoline. ijprajournal.com A fluorescence detector can be employed to enhance sensitivity and selectivity. jppres.com

Validation: The developed method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its accuracy, precision, linearity, and sensitivity. ijprajournal.comchromatographyonline.com

For the chiral separation of dl-laudanosoline, chiral stationary phases (CSPs) are employed in HPLC. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, have proven effective for resolving the enantiomers of laudanosine (B1674548) and its analogs. nih.govresearchgate.net

The following table outlines typical parameters for HPLC method development for compounds like dl-laudanosoline.

| Parameter | Considerations | Example |

| Column | Stationary phase chemistry, particle size, dimensions. | Phenomenex ODS-3 C-18 ijprajournal.com |

| Mobile Phase | Solvents, pH, additives, gradient or isocratic elution. | Acetonitrile and water (80:20 v/v) ijprajournal.com |

| Flow Rate | Affects retention time and resolution. | 1.0 mL/min jppres.com |

| Detection Wavelength | Chosen based on the analyte's UV-Vis spectrum. | 226 nm ijprajournal.com |

| Injection Volume | Depends on sample concentration and method sensitivity. | 10 µL jppres.com |

| Column Temperature | Can influence retention and selectivity. | 25°C jppres.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu While less common for non-volatile compounds like this compound without derivatization, GC-MS can be a powerful tool for analyzing its more volatile derivatives or related metabolites. jfda-online.comeag.com

For a compound to be analyzed by GC, it must be volatile and thermally stable. etamu.edu Derivatization is a common strategy to increase the volatility and improve the chromatographic properties of polar compounds containing functional groups like hydroxyl and amine groups. jfda-online.com For instance, silylation is a widely used derivatization technique for these functional groups.

The mass spectrometer in a GC-MS system fragments the eluted compounds, producing a unique mass spectrum that serves as a "fingerprint" for identification. etamu.edu This makes GC-MS a highly specific and sensitive technique for identifying and quantifying trace amounts of substances in complex mixtures. bibliotekanauki.pl

Capillary Electrophoresis for Chiral Recognition

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral separation of charged molecules like dl-laudanosoline. nih.govunibo.it CE offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of samples and reagents. nih.govbrieflands.com

Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE). unibo.it Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. nih.govmdpi.com Anionic cyclodextrins, in particular, have been shown to be highly effective for the enantioseparation of laudanosine and its derivatives. mdpi.com

The development of a chiral CE method involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. brieflands.com Studies have shown that sulfated-γ-CD can achieve a high resolution for laudanosine enantiomers. mdpi.com The combination of CE with mass spectrometry (CE-MS) further enhances its capabilities by providing both high-resolution separation and sensitive, specific detection. nih.gov

The following table highlights the effectiveness of different cyclodextrins in the chiral separation of laudanosine derivatives by CE. mdpi.com

| Analyte | Most Effective Chiral Selector | Maximum Resolution (Rs) |

| Laudanosine (LAU) | Sulfated-γ-CyD (S-γ-CyD) | 10.5 |

| 6′-bromo-laudanosine (Br-LAU) | Sulfated-γ-CyD (S-γ-CyD) | 7.3 |

| Norlaudanosine (NOR) | Octakis-(2,3-O-dimethyl-6-O-sulfo)-γ-CD (ODMS) | 7.5 |

| N-propyl-norlaudanosine (PROP) | Heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS) | 7.2 |

Determination of Enantiomeric Excess (ee)

The determination of enantiomeric excess (ee) is a critical analytical procedure in the synthesis and characterization of chiral compounds like laudanosoline (B600547). Since enantiomers can exhibit different pharmacological and toxicological profiles, quantifying the purity of a single enantiomer is essential. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prominent methods for the chiral separation of laudanosoline enantiomers. chiralpedia.comregistech.com

Chiral HPLC methods typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. registech.com For analogues of laudanosoline, such as (R)-norlaudanosoline, chiral HPLC has been successfully performed on a Chiralcel OD polysaccharide-based column. researchgate.netresearchgate.net

Capillary Electrophoresis has emerged as a powerful technique for the chiral separation of laudanosoline and related compounds due to its high efficiency and low sample consumption. researchgate.net The separation in CE is achieved by adding a chiral selector to the background electrolyte. Several studies have explored different chiral selectors for laudanosoline:

Amino Acid-Based Polymeric Surfactants: In one study, 18 different polymeric amino acid and dipeptide surfactants were examined for their enantioselectivity. oup.com For laudanosoline, the single amino acid surfactants poly(sodium N-undecylenyl-L-valinate) [poly(L-SUV)] and poly(sodium N-undecylenyl-L-leucinate) [poly SUL] demonstrated notable chiral recognition. researchgate.netnih.gov The chiral separation is influenced by factors such as the pH of the buffer and the use of coated capillaries. nih.gov

Glycosaminoglycans: A novel fucose-containing glycosaminoglycan (FGAG) has been investigated as a chiral additive for the separation of basic drug enantiomers, including laudanosoline. oup.com Using a 2-5% (w/w) solution of FGAG in a phosphate (B84403) buffer at pH 5.0, researchers were able to resolve the enantiomers of laudanosoline. oup.com

The effectiveness of these separations is quantified by the enantioseparation factor (α) or resolution (Rs), which measures the degree of separation between the two enantiomer peaks.

Table 1: Chiral Separation of Laudanosoline Enantiomers using Capillary Electrophoresis

| Chiral Selector | Analytical Method | Enantioseparation Factor (α) | Reference |

| Poly(sodium N-undecylenyl-L-valinate) [poly(L-SUV)] | Capillary Electrophoresis | 1.052 | researchgate.net |

| Poly(sodium N-undecylenyl-L-leucinate) [poly SUL] | Capillary Electrophoresis | 1.057 | researchgate.net |

| Fucose-containing glycosaminoglycan (FGAG) | Capillary Electrophoresis | 1.003 | oup.com |

Application as a Reference Standard in Biochemical and Pharmacological Assays

This compound serves as a critical reference standard and a foundational molecular scaffold in pharmacological research, particularly in the discovery and development of novel therapeutic agents. Its well-defined structure allows it to be used as a starting point for chemical synthesis and as a benchmark in biological assays.

A significant application is in the field of antiviral research. Recent studies have identified laudanosoline as a valuable scaffold for the development of potent inhibitors against the influenza virus. medkoo.com Specifically, the research has focused on targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, an essential enzyme for viral replication. vulcanchem.com

In a 2023 study published in the Journal of Medicinal Chemistry, laudanosoline was used as the basis for synthesizing a series of N- and C-3-modified derivatives. medkoo.com These new compounds were then evaluated for their ability to inhibit the PA endonuclease (PAN) enzyme. The this compound, as a reference compound, provides the core tetrahydroisoquinoline structure that is optimized through medicinal chemistry to enhance binding affinity and inhibitory activity against the viral enzyme. vulcanchem.com This research demonstrates the role of laudanosoline as a reference standard for the design and evaluation of new drug candidates. medkoo.com

Table 2: Application of Laudanosoline in Pharmacological Assays

| Application Area | Target | Role of Laudanosoline | Research Finding | Reference |

| Antiviral Drug Discovery | Influenza Virus PA Endonuclease (PAN) | Reference compound and synthetic scaffold | Used to synthesize N- and C-3-modified derivatives as novel PAN inhibitors for influenza. | medkoo.com |

Future Research Directions and Emerging Themes in Dl Laudanosoline Hydrobromide Studies

The study of dl-laudanosoline hydrobromide continues to evolve, with several key areas poised for significant advancement. Future research is expected to build upon the foundational knowledge of this pivotal benzylisoquinoline alkaloid, branching into innovative synthetic methodologies, deeper mechanistic understanding, and a more holistic view of its role within complex biological systems.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing dl-Laudanosoline hydrobromide with optimal yield and purity?

- Methodological Guidance : Synthesis should focus on optimizing reaction conditions (e.g., solvent selection, temperature, stoichiometry of hydrobromic acid). Patent literature on hydrobromide salt preparation suggests crystallizing the compound from polar solvents like ethanol/water mixtures to enhance purity . Analytical validation via HPLC (≥95% purity, as noted in alkaloid standards) is critical for confirming structural integrity .

- Key Parameters : Monitor reaction intermediates using TLC and characterize the final product via NMR and mass spectrometry.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation : Employ - and -NMR to verify the benzylisoquinoline backbone and hydrobromide salt formation. Compare spectral data with published alkaloid profiles .

- Hydration State : Thermogravimetric analysis (TGA) can identify trihydrate forms, as noted in some standards .

Advanced Research Questions

Q. How do solid-state forms of this compound influence its pharmacological activity?

- Experimental Design :

- Polymorph Screening : Use solvent-drop grinding or slurry crystallization to isolate polymorphs. Characterize via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

- Bioactivity Correlation : Compare dissolution rates and in vitro activity (e.g., receptor-binding assays) across polymorphs. Reference studies on hydrobromide salts of related alkaloids, which show solubility-dependent efficacy .

- Data Interpretation : Differences in IC values between polymorphs may explain inconsistencies in published bioactivity data.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Systematic Approach :

- Meta-Analysis : Aggregate data from pharmacological studies (e.g., acetylcholinesterase inhibition, anticancer assays) and stratify by experimental variables (e.g., cell lines, assay protocols) .

- Controlled Replication : Reproduce key studies using standardized material (e.g., trihydrate form from validated suppliers ) and identical dosing regimens.

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

- Methodology :

- In Vitro Models : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Include positive controls (e.g., verapamil for CYP3A4 activity) .

- In Vivo Pharmacokinetics : Administer the compound to Swiss albino mice (20–25 g) and collect plasma samples at timed intervals. Use non-compartmental analysis to calculate half-life and bioavailability .

- Data Normalization : Normalize results to protein content or body weight to address interspecies variability.

Research Design Considerations

- Ethical Compliance : For in vivo studies, adhere to protocols for scopolamine hydrobromide models, including dose justification and humane endpoints .

- Novelty Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions. For example, exploring dl-Laudanosoline’s neuroprotective effects against β-amyloid toxicity could address gaps in Alzheimer’s research .

Key Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.